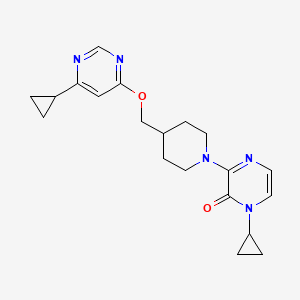

![molecular formula C16H17FN6 B2545976 5-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile CAS No. 2415463-76-0](/img/structure/B2545976.png)

5-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

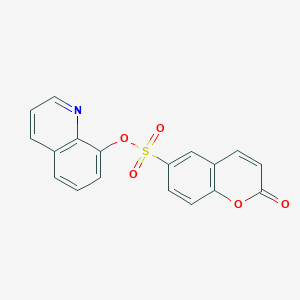

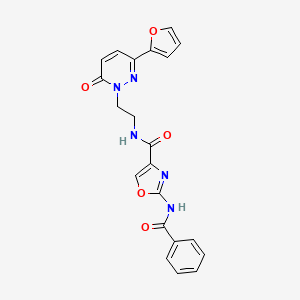

The compound "5-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile" is a synthetic molecule that appears to be related to a class of compounds with potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as pyrimidine, piperazine, and carbonitrile are common in the described research, suggesting that the compound may have been synthesized and studied for similar pharmacological activities.

Synthesis Analysis

The synthesis of related compounds typically involves the nucleophilic attack of amines on halogenated pyrimidines, as seen in the synthesis of 4-piperazinopyrimidines with a methylthio substituent . Another method includes microwave-assisted synthesis, which has been used to prepare a series of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles . Additionally, a precursor for imaging dopamine D4 receptors was synthesized via electrophilic fluorination of a trimethylstannyl precursor . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as X-ray diffraction, NMR spectroscopy, mass spectrometry, and quantum-chemical calculations . These techniques help in confirming the structure and understanding the electronic configuration of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes their ability to undergo further reactions to form a variety of derivatives. For instance, 2,4,6-triazidopyrimidine-5-carbonitrile was obtained by reacting 2,4,6-trichloropyrimidine-5-carbonitrile with sodium azide . Moreover, a starting material like 2-furan-2-yl-4-mercapto-6-methylpyrimidine-5-carbonitrile was used to synthesize a group of new pyrimidines and condensed pyrimidines with potential antibacterial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds within this chemical space often include high melting points, specific spectroscopic features, and in some cases, moderate sensitivity to impact and friction . The pharmacological properties can be diverse, ranging from antiemetic to antibacterial activities . The specific properties of "this compound" would need to be determined experimentally, but it is likely to share some characteristics with the compounds described in the papers.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

The compound 5-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile is part of a broader class of chemicals involved in the synthesis of various biologically active molecules. One pertinent study involves the synthesis of substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and their derivatives, which were evaluated for cytotoxic activities against human breast cancer cell lines and human embryonic kidney cells. Among the synthesized compounds, several showed significant anti-proliferative activities, highlighting the potential of such structures in cancer therapy (Parveen et al., 2017).

Molecular Docking Studies

Further research into pyridine derivatives as potential inhibitors of NAMPT (Nicotinamidephosphoribosyltransferase) included molecular docking studies. These studies aim to identify compounds that could sensitize cells to apoptosis, particularly in cancer treatment scenarios. The structural analysis and docking studies provided insights into how these molecules might interact with biological targets to exert their effects (Venkateshan et al., 2019).

Antagonistic Properties on Serotonin Receptors

The exploration of piperazin-1-yl substituted unfused heterobiaryls, including compounds structurally related to this compound, showed promise as ligands for the 5-HT7 receptors. These studies focus on understanding the structural features affecting the binding affinity to serotonin receptors, which is crucial for developing new psychiatric and neurological treatments (Strekowski et al., 2016).

Anticancer Activity

Another important application is in the development of fluoro-substituted compounds for their anticancer activity. Studies involving the synthesis of novel fluoro-substituted benzo[b]pyran derivatives and their evaluation against various human cancer cell lines, including lung, breast, and CNS cancers, highlight the potential of these compounds in oncological research. These compounds showed significant anticancer activity at low concentrations, emphasizing the importance of fluorine substitutions in enhancing biological activity (Hammam et al., 2005).

Mecanismo De Acción

Target of Action

Similar compounds have been found to target poly-adp-ribose-polymerase (parp) inhibitors . PARP is a family of proteins involved in cellular processes such as DNA repair, genomic stability, and programmed cell death .

Mode of Action

Similar compounds have been shown to inhibit parp1 and trap parp1-dna, which are key for driving efficacy in a brca mutant background .

Biochemical Pathways

Parp inhibitors, which this compound may be similar to, are known to affect the homologous recombination repair pathway, a major pathway for repairing double-strand breaks in dna .

Pharmacokinetics

A similar compound has been reported to have excellent pharmacokinetics in preclinical species .

Result of Action

Similar compounds that inhibit parp1 and trap parp1-dna have shown excellent in vivo efficacy in a brca mutant hbcx-17 pdx model .

Propiedades

IUPAC Name |

5-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN6/c1-2-14-15(17)16(21-11-20-14)23-7-5-22(6-8-23)13-4-3-12(9-18)19-10-13/h3-4,10-11H,2,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGAPWZNKIKUDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)N2CCN(CC2)C3=CN=C(C=C3)C#N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dichlorophenoxy)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2545897.png)

![N-(4-methoxyphenyl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2545903.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2545905.png)

![(3-{[(5-fluoro-2-methylphenyl)amino]carbonyl}-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl propionate](/img/structure/B2545908.png)

![2-Chloro-3-[(2-ethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2545909.png)

![1-(5-chloro-2-methoxyphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2545912.png)

![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2545915.png)

![10-[(2E)-2-(methoxyimino)ethyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B2545916.png)